molecular formula C10H12O3 B2788798 3-(Dimethoxymethyl)benzaldehyde CAS No. 100501-45-9

3-(Dimethoxymethyl)benzaldehyde

Cat. No.: B2788798
CAS No.: 100501-45-9
M. Wt: 180.203
InChI Key: KQQJCMQYSFBHHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

One of the methods for synthesizing benzaldehyde derivatives involves PdCl2-catalyzed reactions with H2O2 in alcoholic solutions . In this process, benzaldehyde was selectively oxidized to benzoic acid and posteriorly esterified to methyl benzoate .


Chemical Reactions Analysis

Substituents on a benzene ring can influence reactivity in a profound manner . For example, a hydroxy or methoxy substituent increases the rate of electrophilic substitution .

Scientific Research Applications

Green Chemistry Education

An undergraduate project in organic chemistry utilized 3-(dimethoxymethyl)benzaldehyde as a starting material for green chemistry applications. This project highlighted the use of ionic liquids as recyclable catalysts/reaction mediums, demonstrating innovative approaches in chemical research and sustainability (Verdía, Santamarta, & Tojo, 2017).

Synthesis of Bioactive Compounds

A study used 3,5-dimethoxy-benzaldehyde to synthesize amorfrutins A and B, compounds known for their cytotoxic properties. This research is significant for its contribution to the development of potential therapeutic agents (Brandes et al., 2020).

Molecular Structure Analysis

In-depth spectroscopic analysis of 4-(benzyloxy)benzaldehyde thiosemicarbazone was conducted, providing insights into molecular structures, spectral properties, and nonlinear optical behavior. This type of research is crucial for understanding compound interactions and properties (Kumar et al., 2013).

Enzyme Catalysis in Chemical Synthesis

Research on benzaldehyde lyase highlighted its role in asymmetric synthesis of benzoin derivatives. This enzyme catalysis study is valuable for understanding the mechanisms of enantioselective reactions, a crucial aspect in the pharmaceutical and fine chemicals industries (Kühl et al., 2007).

Reactivity and Condensation Reactions

Studies on the condensation reaction of substituted benzaldehydes have contributed to the understanding of chemical reactivity and product yield under various conditions. Such research aids in optimizing synthetic processes in chemistry (Wajda-Hermanowicz et al., 2015).

Chemical Synthesis and Ligand Properties

Investigations into the dimerization of benzaldehydes and their derivatives have shed light on the regiospecificity and yields of these processes. This is significant for the synthesis of complex organic compounds (Plaumann, Keay, & Rodrigo, 1980).

Safety and Hazards

The safety data sheet for a similar compound, “4-(Dimethoxymethyl)benzaldehyde”, indicates that it may cause skin irritation and serious eye irritation . It’s important to handle such compounds with care, using protective equipment and ensuring adequate ventilation .

Properties

IUPAC Name

3-(dimethoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQJCMQYSFBHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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